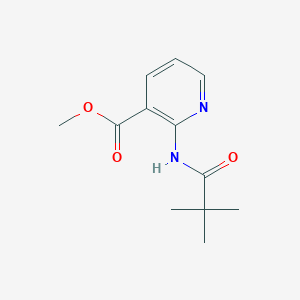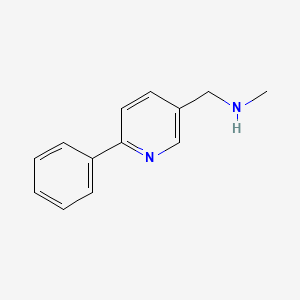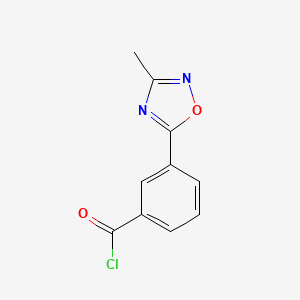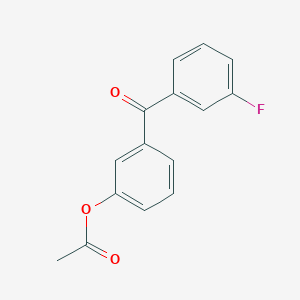
Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H22N2O and a molecular weight of 258.36 g/mol. It’s a derivative of cyclopropyl phenyl ketone, which has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide .
Wissenschaftliche Forschungsanwendungen
Catalytic Cycloaddition Reactions
Cyclopropyl phenyl ketones, including compounds with structural similarities to Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone, have been utilized in nickel-catalyzed cycloaddition reactions. These reactions form cyclopentane compounds having two carbonyl substituents at the 1,3-position, highlighting the reactivity of cyclopropyl ketones towards forming complex cyclic structures (Ogoshi, Nagata, & Kurosawa, 2006).
Ring-Opening Cycloisomerization
Cyclopropyl ketones have also been key substrates in ring-opening cycloisomerization reactions. These reactions, catalyzed by palladium and other metal catalysts, lead to the formation of diverse heterocyclic compounds, demonstrating the utility of cyclopropyl ketones in synthesizing complex organic structures with potential pharmacological activities (Ma, Lu, & Zhang, 2004).
Synthetic Precursors for Pyrroles
Doubly activated cyclopropanes, derivable from cyclopropyl ketones, have been used as precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, indicating their role in the synthesis of nitrogen-containing heterocycles, which are common structures in many pharmaceutical agents (Wurz & Charette, 2005).
Hydrogen Borrowing Catalysis
Cyclopropyl ketones serve as crucial substrates in hydrogen borrowing catalysis, facilitating the formation of α-branched ketones. This showcases their importance in catalytic transformations for constructing carbon-carbon bonds, a fundamental step in organic synthesis (Frost et al., 2015).
Diels-Alder Reactions
Cyclopropenyl ketones, closely related to cyclopropyl ketones, are highlighted for their reactivity as dienophiles in Diels-Alder reactions. This reactivity is exploited to construct cycloadducts that can be further manipulated to generate complex molecular architectures, demonstrating the versatility of cyclopropyl-related ketones in synthetic organic chemistry (Fisher, Smith, & Fox, 2013).
Eigenschaften
IUPAC Name |
cyclopropyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-8-10-18(11-9-17)12-14-4-2-3-5-15(14)16(19)13-6-7-13/h2-5,13H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXNVRWTKIQBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643903 |
Source


|
| Record name | Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-57-7 |
Source


|
| Record name | Cyclopropyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


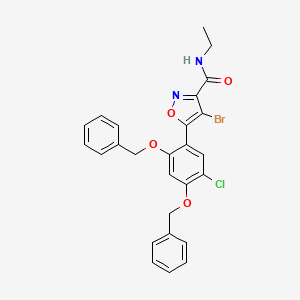

![6,15,24,33-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1613828.png)
![2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1613829.png)
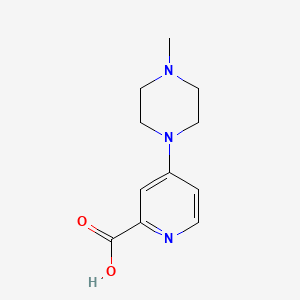
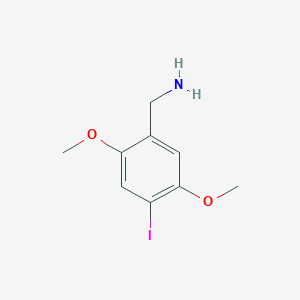
![5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B1613833.png)
